molecular formula C12H14N2O3S B11826690 ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

Cat. No.: B11826690
M. Wt: 266.32 g/mol
InChI Key: QVHKXEGKRLWGOJ-UHFFFAOYSA-N
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Description

Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of 3-alkenyl-oxindoles with suitable dipolarophiles under optimized conditions to achieve high enantioselectivity and diastereoselectivity . Another approach involves the use of diazo compounds and N-alkylanilines in the presence of rhodium or copper catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen-centered nucleophiles, alcohols, ketone oximes, thiols, and amines. Reaction conditions often involve the use of base catalysts, acidic conditions, or metal catalysts such as rhodium or copper .

Major Products

The major products formed from these reactions include oxindole derivatives, spirocyclic amines, and substituted indoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its combination of a cyclopropane ring and an indole moiety, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl N-spiro[1H-indole-3,1'-cyclopropane]-2-ylidenesulfamate

InChI

InChI=1S/C12H14N2O3S/c1-2-17-18(15,16)14-11-12(7-8-12)9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

QVHKXEGKRLWGOJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1

Origin of Product

United States

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